molecular formula C18H18ClN3O3 B13743425 Ethyl o-(2-methyl-3-(4(3H)-quinazolinonyl))carbanilate hydrochloride CAS No. 2519-63-3

Ethyl o-(2-methyl-3-(4(3H)-quinazolinonyl))carbanilate hydrochloride

Cat. No.: B13743425
CAS No.: 2519-63-3
M. Wt: 359.8 g/mol
InChI Key: NMJPPQDVWNDNBX-UHFFFAOYSA-N
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Description

Ethyl o-(2-methyl-3-(4(3H)-quinazolinonyl))carbanilate hydrochloride is a complex organic compound that features a quinazolinone moiety Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl o-(2-methyl-3-(4(3H)-quinazolinonyl))carbanilate hydrochloride typically involves the formation of the quinazolinone core followed by functionalization to introduce the ethyl carbanilate group. One common method involves the reaction of 2-aminobenzamide with appropriate reagents to form the quinazolinone ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl o-(2-methyl-3-(4(3H)-quinazolinonyl))carbanilate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinazolinone ring, especially at positions that are activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced quinazolinone compounds.

Scientific Research Applications

Ethyl o-(2-methyl-3-(4(3H)-quinazolinonyl))carbanilate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its quinazolinone core, which is known for various pharmacological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl o-(2-methyl-3-(4(3H)-quinazolinonyl))carbanilate hydrochloride involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one and 2-methylquinazolin-4(3H)-one share a similar core structure.

    Carbanilate Derivatives: Compounds such as ethyl N-phenylcarbamate and ethyl N-methylcarbamate have similar functional groups.

Uniqueness

Ethyl o-(2-methyl-3-(4(3H)-quinazolinonyl))carbanilate hydrochloride is unique due to the specific combination of the quinazolinone core and the ethyl carbanilate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

2519-63-3

Molecular Formula

C18H18ClN3O3

Molecular Weight

359.8 g/mol

IUPAC Name

ethyl N-[2-(2-methyl-4-oxo-3H-quinazolin-3-ium-3-yl)phenyl]carbamate;chloride

InChI

InChI=1S/C18H17N3O3.ClH/c1-3-24-18(23)20-15-10-6-7-11-16(15)21-12(2)19-14-9-5-4-8-13(14)17(21)22;/h4-11H,3H2,1-2H3,(H,20,23);1H

InChI Key

NMJPPQDVWNDNBX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC=CC=C1[NH+]2C(=NC3=CC=CC=C3C2=O)C.[Cl-]

Origin of Product

United States

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